molecular formula C18H32N2O2 B10871275 1,6-Bis(2-methylpiperidin-1-yl)hexane-1,6-dione

1,6-Bis(2-methylpiperidin-1-yl)hexane-1,6-dione

Cat. No.: B10871275
M. Wt: 308.5 g/mol
InChI Key: JUJFXCLBPZBDMK-UHFFFAOYSA-N
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Description

1,6-Bis(2-methylpiperidin-1-yl)hexane-1,6-dione is an organic compound that belongs to the class of diketones It features two piperidine rings attached to a hexane backbone with ketone functionalities at both ends

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Bis(2-methylpiperidin-1-yl)hexane-1,6-dione typically involves the reaction of 1,6-hexanedione with 2-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and scalability. For example, a micro fixed-bed reactor can be used to carry out the reductive amination of 1,6-hexanedione with 2-methylpiperidine in the presence of a platinum catalyst. This method allows for precise control over reaction parameters and can produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

1,6-Bis(2-methylpiperidin-1-yl)hexane-1,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.

    Substitution: The piperidine rings can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

1,6-Bis(2-methylpiperidin-1-yl)hexane-1,6-dione has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,6-Bis(2-methylpiperidin-1-yl)hexane-1,6-dione involves its interaction with specific molecular targets. The piperidine rings and diketone functionalities allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Bis(2-methylpiperidin-1-yl)hexane-1,6-dione is unique due to its specific combination of piperidine rings and diketone functionalities. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C18H32N2O2

Molecular Weight

308.5 g/mol

IUPAC Name

1,6-bis(2-methylpiperidin-1-yl)hexane-1,6-dione

InChI

InChI=1S/C18H32N2O2/c1-15-9-5-7-13-19(15)17(21)11-3-4-12-18(22)20-14-8-6-10-16(20)2/h15-16H,3-14H2,1-2H3

InChI Key

JUJFXCLBPZBDMK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)CCCCC(=O)N2CCCCC2C

Origin of Product

United States

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